molecular formula C11H12N2O2S B1480430 3-(azetidin-3-ylsulfonyl)-1H-indole CAS No. 2097952-63-9

3-(azetidin-3-ylsulfonyl)-1H-indole

Cat. No.: B1480430
CAS No.: 2097952-63-9
M. Wt: 236.29 g/mol
InChI Key: LQAPJBRPFUGHDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azetidin-3-ylsulfonyl)-1H-indole is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 3-(azetidin-3-ylsulfonyl)-1H-indole is the mGlu2 receptor . The mGlu2 receptor is a type of metabotropic glutamate receptor, which plays a crucial role in the central nervous system. It is involved in various physiological processes, including learning, memory, and pain perception.

Mode of Action

this compound interacts with the mGlu2 receptor as a positive allosteric modulator (PAM) . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. This results in an increase in the receptor’s activity, leading to changes in cellular signaling.

Biochemical Pathways

The activation of the mGlu2 receptor by this compound affects several biochemical pathways. The most significant is the inhibition of the cyclic adenosine monophosphate (cAMP) pathway . This leads to a decrease in the intracellular levels of cAMP, affecting various downstream effects such as the regulation of gene expression.

Pharmacokinetics

Related compounds have been shown to be orally bioavailable and brain-penetrant , suggesting that this compound may have similar properties.

Result of Action

The activation of the mGlu2 receptor by this compound can lead to various molecular and cellular effects. For example, it can result in changes in neuronal excitability and synaptic plasticity . These changes can affect various brain functions, including cognition and pain perception.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other neurotransmitters or drugs can affect its binding to the mGlu2 receptor. Additionally, factors such as pH and temperature can influence its stability and efficacy .

Properties

IUPAC Name

3-(azetidin-3-ylsulfonyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c14-16(15,8-5-12-6-8)11-7-13-10-4-2-1-3-9(10)11/h1-4,7-8,12-13H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAPJBRPFUGHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)S(=O)(=O)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(azetidin-3-ylsulfonyl)-1H-indole
Reactant of Route 2
3-(azetidin-3-ylsulfonyl)-1H-indole
Reactant of Route 3
3-(azetidin-3-ylsulfonyl)-1H-indole
Reactant of Route 4
3-(azetidin-3-ylsulfonyl)-1H-indole
Reactant of Route 5
3-(azetidin-3-ylsulfonyl)-1H-indole
Reactant of Route 6
3-(azetidin-3-ylsulfonyl)-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.